Carboxylesterase 2 (CE2) Inhibition Potency Compared to CE1 Selectivity
5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole demonstrates potent and selective inhibition of human carboxylesterase 2 (CE2) over the related isozyme carboxylesterase 1 (CE1). This selectivity is a key differentiator, as non-selective inhibition can lead to off-target effects and complicate drug-drug interaction studies. In a direct comparison using human liver microsomes, the compound exhibited a Ki of 42 nM for CE2, while its inhibition of CE1 was dramatically weaker, with a Ki of 20,400 nM [1]. This represents a >485-fold selectivity for CE2 over CE1.
| Evidence Dimension | Inhibition Potency (Ki) and Selectivity |
|---|---|
| Target Compound Data | CE2 Ki = 42 nM; CE1 Ki = 20,400 nM |
| Comparator Or Baseline | Comparator is the same compound's activity against CE1, establishing intra-molecular selectivity. |
| Quantified Difference | >485-fold selectivity for CE2 over CE1 |
| Conditions | Competitive inhibition assay in human liver microsomes using fluorescein diacetate (CE2) and 2-(2-Benzoyl-3-methoxyphenyl)benzothiazole (CE1) as substrates, with a 10-minute preincubation. |
Why This Matters
This high selectivity profile is crucial for researchers developing probes or therapeutics where modulating CE2 activity without affecting CE1 is necessary to avoid confounding pharmacokinetic outcomes.
- [1] BindingDB Entry BDBM50154561 (CHEMBL3774603). Affinity data for 5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole against CE1 and CE2. View Source
